molecular formula C16H20BNO3 B13943643 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13943643
M. Wt: 285.1 g/mol
InChI Key: LSIUSMKUDWIZHZ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a boronic ester group. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. In this reaction, a quinoline derivative with a suitable leaving group (e.g., halide) reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-5-carboxylic acid derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The quinoline ring can interact with various biological targets, including DNA and proteins, through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a boronic ester group on the quinoline ring enhances its reactivity and versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-9-12-13(18-10-11)7-6-8-14(12)19-5/h6-10H,1-5H3

InChI Key

LSIUSMKUDWIZHZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3OC)N=C2

Origin of Product

United States

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